molecular formula C9H13N3O2 B13174408 4-Cyclohexyl-4H-1,2,4-triazole-3-carboxylic acid

4-Cyclohexyl-4H-1,2,4-triazole-3-carboxylic acid

Cat. No.: B13174408
M. Wt: 195.22 g/mol
InChI Key: KRFGPSVLBXDVBT-UHFFFAOYSA-N
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Description

4-Cyclohexyl-4H-1,2,4-triazole-3-carboxylic acid is a heterocyclic compound featuring a triazole ring substituted with a cyclohexyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclohexyl-4H-1,2,4-triazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of cyclohexylamine with hydrazine derivatives, followed by cyclization with carboxylic acid derivatives under acidic or basic conditions .

Industrial Production Methods: Industrial production methods often employ scalable and cost-effective processes. For instance, the use of microwave-induced cyclodehydration has been reported to efficiently produce triazole derivatives . Additionally, environmentally benign methods using recyclable reaction media, such as polyethylene glycol, have been explored .

Chemical Reactions Analysis

Types of Reactions: 4-Cyclohexyl-4H-1,2,4-triazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the triazole ring can be functionalized with different substituents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products: The major products formed from these reactions include various substituted triazoles, which can be further functionalized for specific applications .

Scientific Research Applications

4-Cyclohexyl-4H-1,2,4-triazole-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Cyclohexyl-4H-1,2,4-triazole-3-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biological pathways. For example, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access . The cyclohexyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components .

Comparison with Similar Compounds

    1,2,4-Triazole: A basic triazole structure without the cyclohexyl and carboxylic acid groups.

    4-Phenyl-1,2,4-triazole-3-carboxylic acid: Similar structure but with a phenyl group instead of a cyclohexyl group.

    4-Methyl-1,2,4-triazole-3-carboxylic acid: Contains a methyl group instead of a cyclohexyl group.

Uniqueness: 4-Cyclohexyl-4H-1,2,4-triazole-3-carboxylic acid is unique due to its combination of a bulky cyclohexyl group and a carboxylic acid group, which imparts distinct physicochemical properties. This combination enhances its potential for specific interactions in biological systems and its utility in various applications .

Properties

Molecular Formula

C9H13N3O2

Molecular Weight

195.22 g/mol

IUPAC Name

4-cyclohexyl-1,2,4-triazole-3-carboxylic acid

InChI

InChI=1S/C9H13N3O2/c13-9(14)8-11-10-6-12(8)7-4-2-1-3-5-7/h6-7H,1-5H2,(H,13,14)

InChI Key

KRFGPSVLBXDVBT-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2C=NN=C2C(=O)O

Origin of Product

United States

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